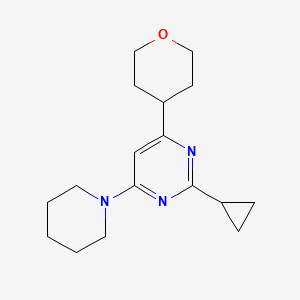![molecular formula C18H20N6 B15113595 5-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B15113595.png)
5-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is a heterocyclic compound that features a quinazoline ring fused with a piperazine ring and a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce tetrahydroquinazoline derivatives .
Scientific Research Applications
5-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol hydrochloride: This compound shares a similar quinazoline and piperazine structure but differs in its functional groups.
1-(7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide: This compound has a similar quinazoline core but includes a morpholine ring.
Uniqueness
5-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is unique due to its combination of a quinazoline ring, a piperazine ring, and a pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C18H20N6 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
5-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C18H20N6/c19-11-14-5-6-15(12-20-14)23-7-9-24(10-8-23)18-16-3-1-2-4-17(16)21-13-22-18/h5-6,12-13H,1-4,7-10H2 |
InChI Key |
BIMOMWYPJZNFAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCN(CC3)C4=CN=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate](/img/structure/B15113526.png)
![2-Cyclopropyl-4,5-dimethyl-6-[(piperidin-4-yl)methoxy]pyrimidine](/img/structure/B15113536.png)
![1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B15113542.png)
![3-Tert-butyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15113549.png)
![1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15113553.png)
![4-{[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]methyl}-1lambda6-thiane-1,1-dione](/img/structure/B15113554.png)
![3-Tert-butyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B15113562.png)
![6-[4-(Fluoromethyl)piperidine-1-carbonyl]quinoline](/img/structure/B15113569.png)

![3-{[1-(3-Fluoropyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine](/img/structure/B15113573.png)
![2-{5-[(3-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B15113580.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}propanamide](/img/structure/B15113584.png)

![2-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B15113596.png)
